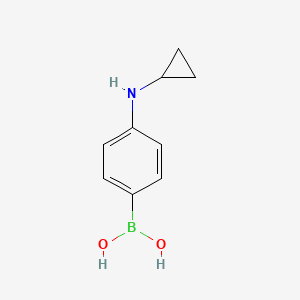
4-(Cyclopropylamino)phenylboronic acid
説明
Synthesis Analysis
While specific synthesis methods for 4-(Cyclopropylamino)phenylboronic acid are not found, general methods for synthesizing similar compounds involve the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylamino)phenylboronic acid is not explicitly provided in the search results .Chemical Reactions Analysis
Boronic acids, such as 4-(Cyclopropylamino)phenylboronic acid, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Cyclopropylamino)phenylboronic acid are not explicitly provided in the search results .科学的研究の応用
-
Sensing Applications
- Field : Analytical Chemistry
- Application Summary : Boronic acids, including phenylboronic acids, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This can be used in homogeneous assays or heterogeneous detection .
- Methods of Application : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
- Results : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
-
Diagnostic and Therapeutic Applications
- Field : Biomedical Sciences
- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : This mini-review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results : The results of these applications are not specified in the source .
-
Treatment of Diabetes
- Field : Medical Sciences
- Application Summary : Phenylboronic acid conjugates have the ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes .
- Methods of Application : The methods of application are not specified in the source .
- Results : The results of these applications are not specified in the source .
-
Treatment of Periodontitis
- Field : Dental Medicine
- Application Summary : Phenylboronic acid-functionalized nanoparticles have been used in the treatment of periodontitis .
- Methods of Application : The application involves the use of HA@CUR NPs as ROS-responsive multifunctional nanoparticles .
- Results : The results of these applications are not specified in the source .
-
Polymer Production
- Field : Polymer Chemistry
- Application Summary : Phenylboronic acid-functionalized polymers have been synthesized for potential commercialization .
- Methods of Application : The methods of application are not specified in the source .
- Results : The results of these applications are not specified in the source .
- Fluorescence Imaging and Tumor Therapy
- Field : Biomedical Sciences
- Application Summary : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Methods of Application : The applications of PBA-based functional materials in fluorescence imaging and tumor therapy include fluorescence imaging of PBA-based functional materials in cancer cells and tumors and the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Results : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
Safety And Hazards
将来の方向性
Specific future directions for 4-(Cyclopropylamino)phenylboronic acid are not provided in the search results .
Relevant Papers Several papers discuss the properties and applications of boronic acids, which include 4-(Cyclopropylamino)phenylboronic acid. These papers cover topics such as the interaction of boronic acids with diols and strong Lewis bases, the use of boronic acids in sensing applications, and the interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine .
特性
IUPAC Name |
[4-(cyclopropylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUBYPCDTWOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



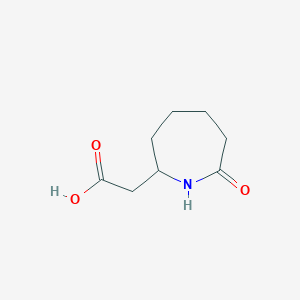
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)
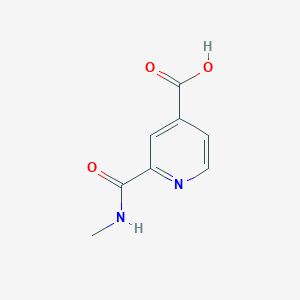
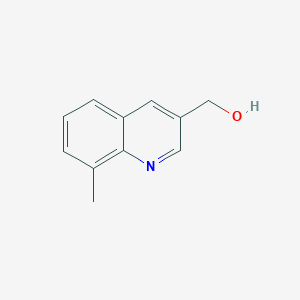
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
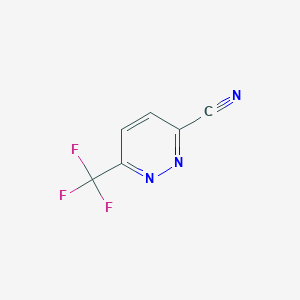
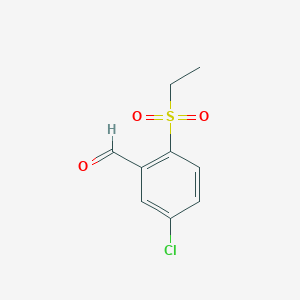
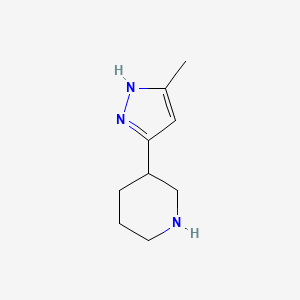
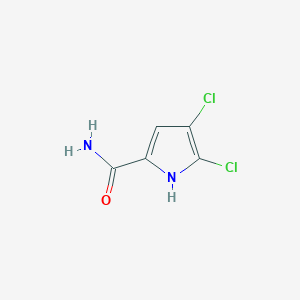
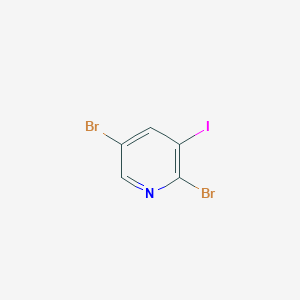
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
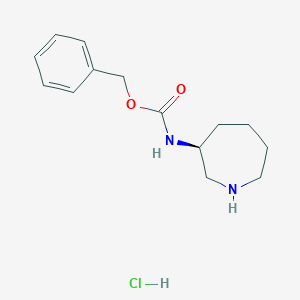
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)